molecular formula C12H11BrO B1277505 2-(Bromomethyl)-6-methoxynaphthalene CAS No. 73022-40-9

2-(Bromomethyl)-6-methoxynaphthalene

Cat. No.: B1277505
CAS No.: 73022-40-9
M. Wt: 251.12 g/mol
InChI Key: BDQUQKLPHTYIPI-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methoxynaphthalene, also known as 2-BMN, is an organic compound that has been widely used in scientific research applications due to its unique chemical structure. Its structure consists of a naphthalene ring with two bromine atoms and a methoxy group attached to it. 2-BMN is a highly reactive compound that is used in various chemical reactions and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Industrial Applications

2-(Bromomethyl)-6-methoxynaphthalene is notably employed as an intermediate in synthesizing non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. Various synthetic procedures have been developed, with a focus on environmental and toxicological concerns. For instance, Wei-Ming Xu and Hong-Qiang He (2010) discussed synthesizing 2-bromo-6-methoxynaphthalene using environmentally benign substitutes for methyl halides and dimethyl sulfate, with carbon dioxide and methanol as the only by-products (Xu & He, 2010).

Pharmaceutical Analysis

In pharmaceutical analysis, this compound has been used as a pre-chromatographic fluorescent labeling reagent. Cavrini et al. (1993) utilized it for the high-performance liquid chromatographic analysis of bile acids in pharmaceuticals and human bile samples (Cavrini et al., 1993). This method was also applied for determining carboxylic acid salts in pharmaceuticals, as discussed by Gatti et al. (1996) (Gatti et al., 1996).

Spectroscopic and Electronic Analysis

The compound's vibrational, electronic, and charge transfer properties have been studied using the Density Functional Theory (DFT) method. Saji et al. (2021) performed theoretical and experimental investigations on its vibrational modes and electronic properties, suggesting potential pharmaceutical applications due to its stability and drug-like properties (Saji et al., 2021).

Synthesis of Other Compounds

The acylation of 2-methoxynaphthalene, a close relative of this compound, has been studied for producing various other compounds. Andy et al. (2000) investigated the acylation process using zeolite beta, demonstrating the shape-selective properties of zeolite catalysts (Andy et al., 2000). Moreover, the synthesis of 2-hydroxy-6-naphthoic acid from 2-naphthol, involving a step with 6-bromo-2-methoxynaphthalene, was studied by Wang et al. (2013), highlighting its importance in synthesizing polyaromatic ester (Wang et al., 2013).

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins like cereblon (crbn) . CRBN is a protein targeted by a class of immunomodulatory drugs known as immunomodulatory imide drugs (IMiDs) . These drugs adjust immune responses and have applications in conditions like multiple myeloma, myelodysplastic syndrome, and acute myeloid leukemia .

Mode of Action

Bromomethyl compounds have been known to interact with dna . For instance, bromomethyl acridines have been studied for their crosslinking and intercalative activities with DNA . The bromomethyl group may facilitate the introduction of certain functional groups, leading to significant changes in the target .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents, which could be relevant to the action of 2-(Bromomethyl)-6-methoxynaphthalene .

Pharmacokinetics

Similar compounds have been synthesized using bromomethyl benzoate . The pharmacokinetics of these compounds can be influenced by factors such as renal impairment, hepatic impairment, and cytochrome P450 drug interactions .

Result of Action

Bromomethyl compounds have been associated with significant dna interactions . These interactions could potentially lead to changes in cellular function and structure .

Action Environment

The action of similar compounds can be influenced by factors such as the presence of other substances, temperature, ph, and the specific characteristics of the biological environment .

Properties

IUPAC Name

2-(bromomethyl)-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQUQKLPHTYIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434587
Record name 2-bromomethyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73022-40-9
Record name 2-bromomethyl-6-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methyl-6-methoxynaphthalene (4.lg, 23.8 mmole) and azoisobutyronitrile (80 mg) in dry carbon tetrachloride (30 ml) was heated to reflux with stirring. A slurry of N-bromosuccinimide (4.6 g, 25.8 mmole) and azoisobutyronitrile (20 mg) in dry carbon tetrachloride (10 ml) was added gradually over 2 hours. The resulting solution was heated under reflux for 30 minutes and then cooled to 35° C. The succinimide was filtered off and washed with carbon tetrachloride (5 ml). The filtrate was evaporated to dryness to afford a creamy coloured solid which was dried under vacuum at 40° C. It weighed 5.8 g and contained 70.3% 2-bromomethyl-6-methoxynaphthalene giving an activity yield of 69.5%.
Quantity
23.8 mmol
Type
reactant
Reaction Step One
[Compound]
Name
azoisobutyronitrile
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
azoisobutyronitrile
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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